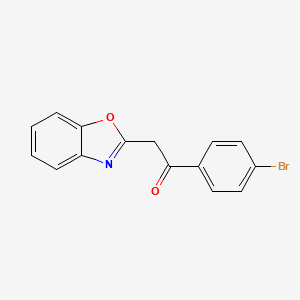![molecular formula C26H25N3O B12122081 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include acetic acid, formic acid, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are commonly employed . These methods offer high yields and are suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indoloquinoxaline alcohols .
Wissenschaftliche Forschungsanwendungen
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action for 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process stabilizes the DNA structure and inhibits the activity of enzymes such as topoisomerase II . The compound’s interaction with DNA is influenced by the substituents and side chains attached to the indoloquinoxaline nucleus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the butoxybenzyl and methyl substituents.
2,3-dimethyl-6H-indolo[2,3-b]quinoxaline: Similar structure with different substituents.
Uniqueness
6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and stability. The butoxybenzyl group contributes to its solubility and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C26H25N3O |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
6-[(2-butoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O/c1-3-4-16-30-23-15-8-5-11-19(23)17-29-25-18(2)10-9-12-20(25)24-26(29)28-22-14-7-6-13-21(22)27-24/h5-15H,3-4,16-17H2,1-2H3 |
InChI-Schlüssel |
MVIIIOCINAPZQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)

![N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12122039.png)
![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
